1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one
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Overview
Description
1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclohexyl group attached to a pyrrolidine ring through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexyl bromide with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or pyrrolidine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cyclohexyl carboxylic acid, pyrrolidin-2-one derivatives.
Reduction: Cyclohexyl alcohol, pyrrolidin-2-yl ethanol.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2-pyrrolidone: Similar structure but lacks the ethanone linkage.
Pyrrolidin-2-one: Contains the pyrrolidine ring but without the cyclohexyl group.
Cyclohexylamine: Features the cyclohexyl group but lacks the pyrrolidine ring.
Uniqueness
1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one is unique due to its combination of the cyclohexyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C12H21NO |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-cyclohexyl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H21NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h10-11,13H,1-9H2 |
InChI Key |
BHWQJGRYKYGMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2CCCN2 |
Origin of Product |
United States |
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